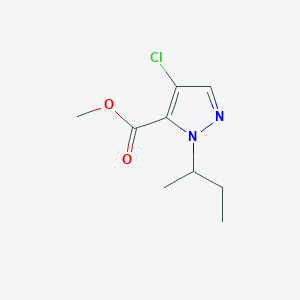

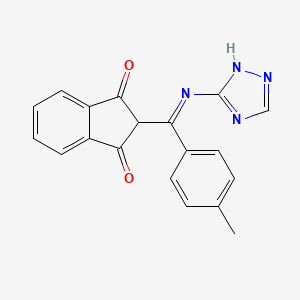

![molecular formula C14H21BrN2OSi B2476150 4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole CAS No. 2173991-89-2](/img/structure/B2476150.png)

4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole, also known as 4-BME-1-TMS-1H-indazole, is a novel indazole derivative with potential applications in medicinal chemistry. The compound was first synthesized in 2019 and has since been studied for its potential therapeutic applications in various areas, including cancer, infectious diseases, and neurological disorders. The compound has also been investigated for its pharmacological properties, such as its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Applications De Recherche Scientifique

Regioselective Protection and Derivatization

- Application : Indazoles, including 4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole, can be regioselectively protected at N-2 by a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This SEM group efficiently directs regioselective C-3 lithiation, allowing the creation of novel indazole derivatives (Luo, Chen, & Dubowchik, 2006).

Functionalization via Lithiation

- Application : The compound's reactivity with n-butyllithium followed by the addition of various electrophiles leads to the preparation of 5-substituted 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazoles. This showcases its potential in synthesizing a range of heterocyclic compounds (Holzer & Ruso, 1992).

Synthesis of Triazole Carboxamides

- Application : The compound is involved in the synthesis of triazole carboxamides, indicating its role in the creation of compounds with potential biological activity (Lin & Liu, 1984).

As a Protecting Group in Lithiation Reactions

- Application : It serves as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles, highlighting its utility in synthetic chemistry (Fugina, Holzer, & Wasicky, 1992).

Synthesis of 3-Substituted Indazoles

- Application : The compound is used in the synthesis of 3-substituted indazoles, demonstrating its utility in creating novel chemical structures (Hari, Sone, & Aoyama, 2009).

Halogenation and Carbodesilylation

- Application : It facilitates the halogenation and carbodesilylation of pyrazoles, illustrating its potential in complex organic transformations (Effenberger & Krebs, 1984).

Synthesis of Thrombin-Receptor Antagonists

- Application : This compound is involved in synthesizing thrombin-receptor antagonists, indicating its relevance in medicinal chemistry (郭瓊文, 2006).

C-S Coupling in Medicinal Chemistry

- Application : It's used in functional group-tolerant and robust C-S couplings of bromoindazoles with thiols, underlining its significance in pharmaceutical research (Ganley & Yeung, 2017).

Antimicrobial Activity

- Application : Used in the synthesis of unsymmetrical dendrimers with indazole, showing potential antimicrobial activities (Jayanthi & Rajakumar, 2017).

Synthesis via Cycloaddition

- Application : Its role in the synthesis of substituted indazoles via cycloaddition processes highlights its versatility in organic synthesis (Shi & Larock, 2011).

Propriétés

IUPAC Name |

2-[[4-(bromomethyl)indazol-1-yl]methoxy]ethyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2OSi/c1-19(2,3)8-7-18-11-17-14-6-4-5-12(9-15)13(14)10-16-17/h4-6,10H,7-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQSXKVOGHYBAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C2=CC=CC(=C2C=N1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

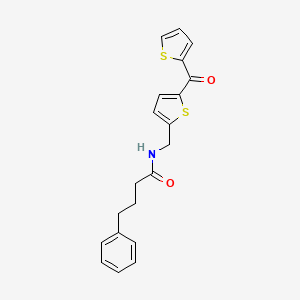

![3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2476067.png)

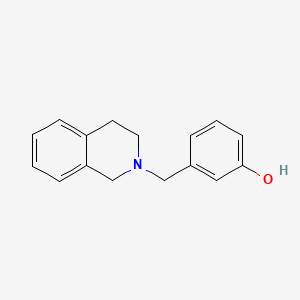

![1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2476069.png)

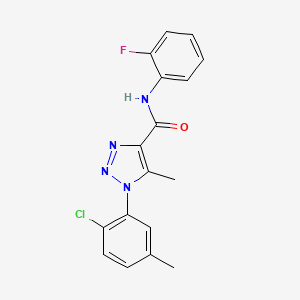

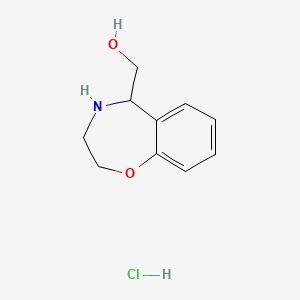

![1-(4-ethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2476072.png)

![3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2476075.png)

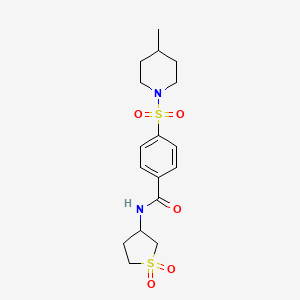

![N-(4-ethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2476077.png)

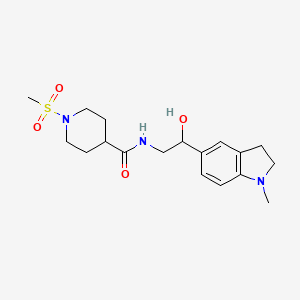

![4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2476090.png)